![molecular formula C12H12N2O4 B598010 Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate CAS No. 1198106-53-4](/img/structure/B598010.png)

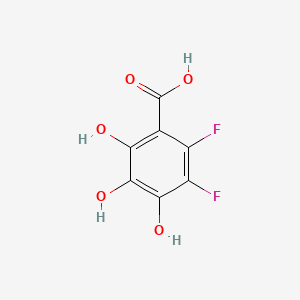

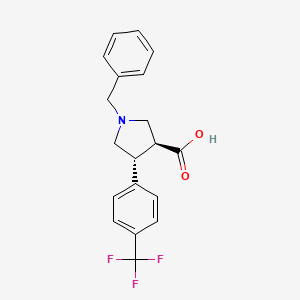

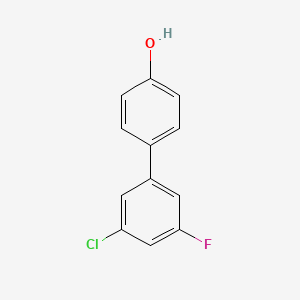

Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate is a heterocyclic compound . It has the empirical formula C12H12N2O4 and a molecular weight of 248.23 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate is represented by the SMILES stringCOC(=O)c1cn(C(=O)OC)c2ncc(C)cc12 . This indicates the presence of a pyrrole and pyrazine ring in its structure . Physical And Chemical Properties Analysis

Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate is a solid compound . It has a molecular weight of 248.24 . For maximum recovery of the product, it is recommended to store it at -20°C .科学的研究の応用

Chemical Synthesis and Structural Studies

Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate (DMP) has been actively used in chemical synthesis. One application involves its use as a thiocarbonyl ylide in cycloadditions to electron-deficient alkenes and as an azomethine ylide with electron-deficient alkynes, indicating its versatility in chemical reactions (Sutcliffe et al., 2000). Another study explored the conformational behavior of DMP isolated in low-temperature matrixes. The research detailed the structure and the most stable conformations of DMP in different states, contributing significantly to understanding its chemical behavior (Kaczor et al., 2006).

Reaction Mechanisms and Synthesis Routes

DMP is involved in various reaction mechanisms and synthesis routes for creating novel compounds. For instance, research has shown its use in the synthesis of 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines, showcasing the influence of substituents on the reaction and product yield (Kaigorodova et al., 2004). Furthermore, the compound has been used in the synthesis of novel heterocyclic compounds such as pyrazoles and pyrimidines, revealing its utility in creating biologically active substances (Kumar & Mashelker, 2007).

Bioactive Compound Synthesis

DMP is a key ingredient in synthesizing bioactive compounds. Studies have shown its use in creating derivatives with antimicrobial activity, highlighting its potential in pharmaceutical applications (Nural et al., 2018). Moreover, research into the transformations of DMP into various bioactive structures, such as pyrazoles and pyrimidines, underlines its significance in medicinal chemistry (Zupančič, Svete & Stanovnik, 2008).

将来の方向性

The future directions for research on Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate and similar compounds could involve further exploration of their biological activities and mechanisms of action. Given their potential role in cancer therapy, these compounds could be valuable in the design and synthesis of new leads to treat various diseases .

特性

IUPAC Name |

dimethyl 5-methylpyrrolo[2,3-b]pyridine-1,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-7-4-8-9(11(15)17-2)6-14(12(16)18-3)10(8)13-5-7/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIFRDIXJBJVLRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=C1)N(C=C2C(=O)OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673639 |

Source

|

| Record name | Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate | |

CAS RN |

1198106-53-4 |

Source

|

| Record name | Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

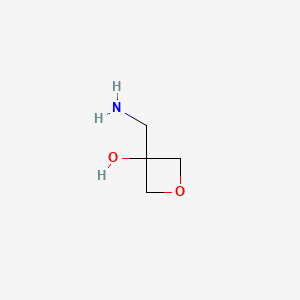

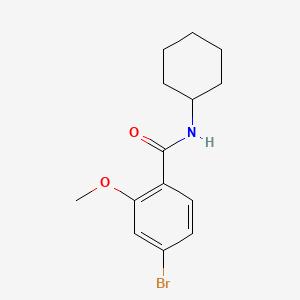

![5-Chloroimidazo[1,2-a]pyridin-8-amine](/img/structure/B597929.png)

![1H-Dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-1-one, 11-chloro-2,3,3a,12b-tetrahydro-2-methyl-, (3aR,12bS)-rel-](/img/structure/B597936.png)